Cas no 1888573-01-0 (2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid)

2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid
- EN300-1936523
- 1888573-01-0
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- Inchi: 1S/C9H9BrFNO3/c10-5-1-4(2-7(12)9(14)15)8(13)6(11)3-5/h1,3,7,13H,2,12H2,(H,14,15)
- InChI Key: JHGMSHFTBZRVNT-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C=1)CC(C(=O)O)N)O)F
Computed Properties
- Exact Mass: 276.97498g/mol
- Monoisotopic Mass: 276.97498g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 83.6Ų
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1936523-5.0g |
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid |
1888573-01-0 | 5g |
$2692.0 | 2023-05-31 | ||
Enamine | EN300-1936523-0.25g |
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid |
1888573-01-0 | 0.25g |
$840.0 | 2023-09-17 | ||
Enamine | EN300-1936523-1g |
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid |
1888573-01-0 | 1g |
$914.0 | 2023-09-17 | ||
Enamine | EN300-1936523-10g |
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid |
1888573-01-0 | 10g |
$3929.0 | 2023-09-17 | ||
Enamine | EN300-1936523-5g |
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid |
1888573-01-0 | 5g |
$2650.0 | 2023-09-17 | ||
Enamine | EN300-1936523-10.0g |
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid |
1888573-01-0 | 10g |
$3992.0 | 2023-05-31 | ||
Enamine | EN300-1936523-2.5g |
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid |
1888573-01-0 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1936523-0.1g |
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid |
1888573-01-0 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1936523-1.0g |
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid |
1888573-01-0 | 1g |
$928.0 | 2023-05-31 | ||
Enamine | EN300-1936523-0.5g |
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid |
1888573-01-0 | 0.5g |
$877.0 | 2023-09-17 |
2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid Related Literature
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
Additional information on 2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid
Research Briefing on 2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid (CAS: 1888573-01-0)
Recent studies on the compound 2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid (CAS: 1888573-01-0) have demonstrated its potential as a novel scaffold in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. This non-proteinogenic amino acid derivative has attracted attention due to its unique structural features, including the bromo-fluoro-hydroxyphenyl moiety, which contributes to its bioactivity and binding affinity.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's inhibitory effects on tyrosine kinase enzymes, showing promising IC50 values in the low micromolar range. The research team utilized molecular docking simulations to demonstrate how the bromine and fluorine substitutions enhance hydrophobic interactions with the target enzyme's active site, while the hydroxyl group participates in critical hydrogen bonding.
In parallel research, the compound's potential as a building block for peptide-based therapeutics has been investigated. Its structural rigidity, conferred by the aromatic ring system, has been shown to improve metabolic stability in preliminary pharmacokinetic studies. Recent in vitro assays indicate that derivatives of 1888573-01-0 exhibit enhanced blood-brain barrier permeability compared to similar compounds without the halogen substitutions.
The synthetic accessibility of 2-amino-3-(5-bromo-3-fluoro-2-hydroxyphenyl)propanoic acid has been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development describes an optimized asymmetric synthesis route that achieves >95% enantiomeric excess while reducing hazardous byproducts. This development is particularly significant for potential scale-up in pharmaceutical manufacturing.
Ongoing research is exploring the compound's applications in targeted protein degradation strategies. Preliminary results suggest that when incorporated into PROTAC molecules, the bromo-fluoro-hydroxyphenyl moiety enhances target protein binding while maintaining favorable physicochemical properties. These findings position 1888573-01-0 as a valuable chemical entity in the growing field of bifunctional small molecule therapeutics.
Future research directions include comprehensive toxicological profiling and further structure-activity relationship studies to optimize the compound's therapeutic index. The unique combination of halogen atoms and functional groups in this molecule continues to make it a subject of significant interest in medicinal chemistry and drug discovery programs.
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